Isocorydine

概要

説明

イソコリジンは、ベンジルイソキノリン系アルカロイドに属するアポフィンアルカロイドです。様々な植物種、特にケシ科植物に自然に存在します。 この化合物は、抗癌作用、抗炎症作用、神経保護作用など、多様な生物活性を持つことから、大きな注目を集めています .

製造方法

合成経路と反応条件

イソコリジンは、いくつかの化学経路で合成することができます。一般的な方法の1つは、適切なベンジルイソキノリン前駆体を特定の反応条件下で縮合させることです。 例えば、合成にはメトキシ置換ベンジルイソキノリン誘導体を用い、続いて環化反応とメチル化反応を行う場合があります .

工業的製造方法

イソコリジンの工業的製造は、通常、天然植物源から化合物を抽出することによって行われます。抽出プロセスには、溶媒抽出、クロマトグラフィーによる精製、結晶化が含まれており、純粋なイソコリジンが得られます。 バイオテクノロジー技術の進歩により、微生物発酵プロセスによるイソコリジンの製造が可能になりました .

準備方法

Synthetic Routes and Reaction Conditions

Isocorydine can be synthesized through several chemical routes. One common method involves the condensation of appropriate benzylisoquinoline precursors under specific reaction conditions. For instance, the synthesis may involve the use of methoxy-substituted benzylisoquinoline derivatives, followed by cyclization and methylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural plant sources. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation processes .

化学反応の分析

反応の種類

イソコリジンは、次のような様々な化学反応を起こします。

酸化: イソコリジンは酸化されて、イソコリジオンなどの誘導体を生成することができます。

還元: 還元反応により、イソコリジンをジヒドロイソコリジンに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、よく用いられる還元剤です。

生成される主な生成物

これらの反応から生成される主な生成物には、イソコリジオン、ジヒドロイソコリジン、様々な置換誘導体があります。 これらの生成物は、母体化合物に比べて、しばしば生物活性を増強しています .

科学的研究の応用

作用機序

イソコリジンは、複数のメカニズムを通じてその効果を発揮します。

抗癌活性: ミトコンドリア機能とエネルギー代謝を阻害することで、癌細胞のアポトーシスを誘導します。

類似化合物との比較

イソコリジンは、次のようないくつかの他のアポフィンアルカロイドと比較されます。

グラウシン: 気管支拡張作用と抗炎症作用が知られています。

ボルジン: 抗酸化作用と肝保護作用を示します。

ヌシフェリン: 抗精神病作用と抗炎症作用があります。

生物活性

Isocorydine, an aporphine alkaloid derived from various plant species, has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits its biological effects through various mechanisms:

- Cell Cycle Arrest : Research indicates that this compound induces G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells by increasing cyclin B1 and phosphorylated CDK1 levels while inhibiting Cdc25C activation. This leads to decreased tumorigenicity in cancer cell lines such as SMMC-7721 and Huh7 .

- Anti-inflammatory Effects : In a study involving LPS-stimulated macrophages, this compound was shown to inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and protect against lung tissue damage. It achieves this by modulating the NF-κB signaling pathway, specifically reducing the nuclear translocation of NF-κB p65 .

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer properties across various studies:

In Vitro Studies

A series of experiments assessed the efficacy of this compound against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 186.97 |

| 8-Amino-Isocorydine | A549 | 56.18 |

| 6a,7-Dihydro-Isocorydione | SGC7901 | 7.53 |

| Isocorydione Derivative | HepG2 | 20.42 |

The derivatives exhibited improved potency compared to this compound itself, suggesting that structural modifications can enhance anticancer activity .

In Vivo Studies

In murine models, this compound has been shown to inhibit tumor growth in sarcoma S180-bearing mice. The compound significantly reduced the percentage of cancer stem cells (CD133+) in liver carcinoma models, indicating its potential to target chemoresistant cell populations .

Case Studies

- Hepatocellular Carcinoma : A study demonstrated that this compound treatment led to a significant decrease in the growth of HCC cells and reduced the population of CD133+ cancer stem cells, enhancing sensitivity to sorafenib, a common chemotherapeutic agent .

- Sepsis Model : In an LPS-induced sepsis model, this compound treatment resulted in decreased serum levels of pro-inflammatory cytokines and improved survival rates in mice subjected to acute lung injury .

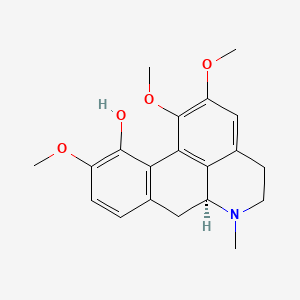

特性

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELDJEKNFOQJOY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023580 | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

475-67-2 | |

| Record name | (+)-Isocorydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。